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molecular formula C12H9NO4S B8557468 3,4-dihydroxy-10H-phenothiazine-5,5-dioxide

3,4-dihydroxy-10H-phenothiazine-5,5-dioxide

Cat. No. B8557468
M. Wt: 263.27 g/mol
InChI Key: RARVPUKVCPBEMV-UHFFFAOYSA-N
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Patent
US04845083

Procedure details

To a suspension of 4-hydroxy-3H-phenothiazine-3-one-5,5-dioxide (0.8 g) in a mixture of water (20 ml) and ethyl acetate (20 ml) there was added sodium dithionite (2 g) and the resulting mixture was stirred at room temperature for 20 minutes. The insoluble solid was then filtered, washed with water and dried to afford the title compound, m.p. (dec.) 261° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:18])[CH:4]=[CH:5][C:6]2[C:15]=1[S:14](=[O:17])(=[O:16])[C:13]1[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=1)[N:7]=2.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O.C(OCC)(=O)C>[OH:18][C:3]1[CH:4]=[CH:5][C:6]2[NH:7][C:8]3[C:13]([S:14](=[O:17])(=[O:16])[C:15]=2[C:2]=1[OH:1])=[CH:12][CH:11]=[CH:10][CH:9]=3 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
OC=1C(C=CC2=NC3=CC=CC=C3S(C12)(=O)=O)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble solid was then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC=1C=CC=2NC3=CC=CC=C3S(C2C1O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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